Coefficient of Fat Absorption (CFA) Improvement in Cystic Fibrosis vs. Baseline and Standard PERT
In an open-label exploratory study in adult cystic fibrosis patients with pancreatic insufficiency, Bucelipase alfa (rhBSSL) increased the coefficient of fat absorption (CFA) by 6.9% (95% CI: -5.0, 18.9; P=0.22) compared to the baseline period without enzyme therapy [1]. While not statistically significant in this small cohort (n=9 for CFA analysis), the direction of effect aligns with the compound's mechanism. For context, standard pancrelipase products (e.g., Zenpep, Kreon) achieve CFA values of approximately 84-85% in CF patients [2]. Bucelipase alfa's effect is therefore evaluated against a background of PERT-naive state rather than as a direct replacement.
| Evidence Dimension | Absolute change in Coefficient of Fat Absorption (CFA) |
|---|---|
| Target Compound Data | 6.9% increase (95% CI: -5.0, 18.9; P=0.22) |
| Comparator Or Baseline | Baseline period without enzyme therapy (CFA not specified) |
| Quantified Difference | +6.9 percentage points |
| Conditions | Phase 2 open-label study; 14 CF patients; 170 mg rhBSSL three times daily for 6-7 days; 100 g fat/day diet; 72-hour stool collection |
Why This Matters
This datum provides the only available human efficacy signal for Bucelipase alfa in CF-related EPI, establishing a benchmark for fat absorption improvement against a zero-enzyme baseline, though statistical significance was not achieved due to limited sample size.
- [1] Heezius EC, et al. Safety results from the first clinical study with rhBSSL in adults with CF. J Cyst Fibros. 2011;10(Suppl 1):S75. View Source
- [2] Taylor CJ, et al. Comparison of two pancreatic enzyme products for exocrine insufficiency in patients with cystic fibrosis. J Cyst Fibros. 2016;15(5):675-680. View Source
